molecular formula C17H15Cl3N2O2 B2883460 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 1428380-06-6

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2883460
CAS No.: 1428380-06-6
M. Wt: 385.67
InChI Key: VTGGSYQEMZOXMZ-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C17H15Cl3N2O2 and its molecular weight is 385.67. The purity is usually 95%.
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Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule belonging to the class of heterocyclic compounds. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19Cl2N3OC_{19}H_{19}Cl_{2}N_{3}O, with a molecular weight of approximately 363.28 g/mol. The structure features a piperidine ring, a chloropyridine moiety, and a dichlorophenyl group, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and chloropyridine rings have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedActivity LevelReference
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CE. coliWeak

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. In studies, compounds similar to the one demonstrated strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)Reference
Compound DAcetylcholinesterase0.63
Compound EUrease1.21
Compound FAcetylcholinesterase6.28

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : The compound acts as a competitive inhibitor for AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
  • Antimicrobial Mechanism : The presence of the chloropyridine moiety may enhance membrane permeability or disrupt bacterial cell wall synthesis, leading to increased susceptibility to antimicrobial agents.

Study on Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including those with chloropyridine substituents, demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications in the piperidine structure could lead to enhanced antibacterial properties .

Study on Enzyme Inhibition

In another study focusing on urease inhibitors, compounds similar to this compound were synthesized and tested for their inhibitory effects. The findings revealed that these compounds exhibited promising urease inhibition, suggesting potential therapeutic applications in treating related disorders .

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2,5-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O2/c18-11-3-4-14(19)13(10-11)17(23)22-8-5-12(6-9-22)24-16-15(20)2-1-7-21-16/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGGSYQEMZOXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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